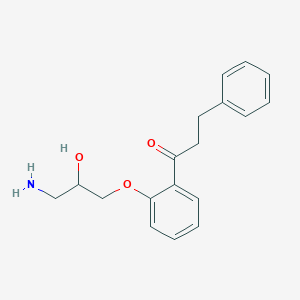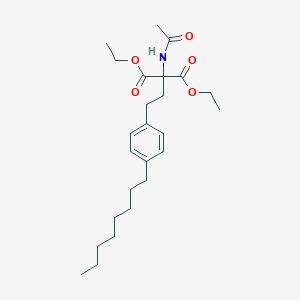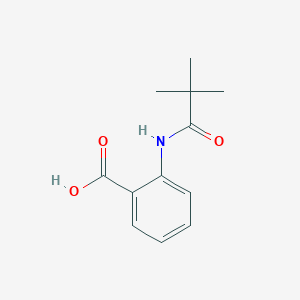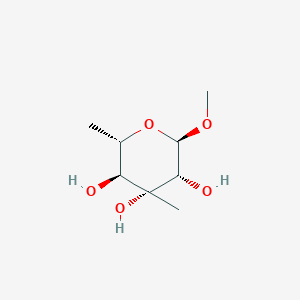
Methyl 6-deoxy-3-methylmannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-deoxy-3-methylmannopyranoside (MDMP) is a carbohydrate molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, medicine, and agriculture. This molecule is a derivative of mannose, which is a naturally occurring sugar found in many fruits and vegetables. The unique structure of MDMP makes it an attractive candidate for various scientific applications.
Mecanismo De Acción
The mechanism of action of Methyl 6-deoxy-3-methylmannopyranoside is not fully understood. However, it is believed to interact with specific enzymes and proteins involved in carbohydrate metabolism. It may also modulate the immune system and inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-deoxy-3-methylmannopyranoside has been shown to have various biochemical and physiological effects. It can modulate the expression of genes involved in inflammation and cancer. It can also inhibit the activity of enzymes involved in carbohydrate metabolism. In addition, Methyl 6-deoxy-3-methylmannopyranoside has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-deoxy-3-methylmannopyranoside has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also a non-toxic molecule that can be used in various cell-based and animal-based experiments. However, the limitations of Methyl 6-deoxy-3-methylmannopyranoside include its limited solubility in water and its potential to interact with other molecules in the experimental system.
Direcciones Futuras
There are several future directions for research involving Methyl 6-deoxy-3-methylmannopyranoside. One area of research is the development of Methyl 6-deoxy-3-methylmannopyranoside-based drugs for the treatment of cancer and inflammation. Another area of research is the use of Methyl 6-deoxy-3-methylmannopyranoside as a plant growth regulator and a source of energy for microorganisms. Additionally, the interactions between Methyl 6-deoxy-3-methylmannopyranoside and specific proteins and enzymes involved in carbohydrate metabolism need to be further elucidated.
Métodos De Síntesis
The synthesis of Methyl 6-deoxy-3-methylmannopyranoside involves several steps, including the protection of the hydroxyl groups, the formation of the pyranose ring, and the deprotection of the hydroxyl groups. The most common method for synthesizing Methyl 6-deoxy-3-methylmannopyranoside is through the use of chemical reactions, such as acetylation, bromination, and deacetylation. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl 6-deoxy-3-methylmannopyranoside has been extensively studied in various scientific fields, including biochemistry, medicine, and agriculture. In biochemistry, Methyl 6-deoxy-3-methylmannopyranoside is used as a substrate for enzymes involved in carbohydrate metabolism. It is also used as a probe for studying the interactions between carbohydrates and proteins. In medicine, Methyl 6-deoxy-3-methylmannopyranoside has potential applications as an anti-inflammatory and anti-cancer agent. In agriculture, Methyl 6-deoxy-3-methylmannopyranoside is used as a plant growth regulator and a source of energy for microorganisms.
Propiedades
Número CAS |
104874-61-5 |
|---|---|
Nombre del producto |
Methyl 6-deoxy-3-methylmannopyranoside |
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-2-methoxy-4,6-dimethyloxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4-5(9)8(2,11)6(10)7(12-3)13-4/h4-7,9-11H,1-3H3/t4-,5-,6-,7+,8+/m0/s1 |
Clave InChI |
HOJMKDURBMYBFR-QYYLWSOASA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)OC)O)(C)O)O |
SMILES |
CC1C(C(C(C(O1)OC)O)(C)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC)O)(C)O)O |
Otros números CAS |
104874-61-5 |
Sinónimos |
methyl 6-deoxy-3-methylmannopyranoside methyl evalopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




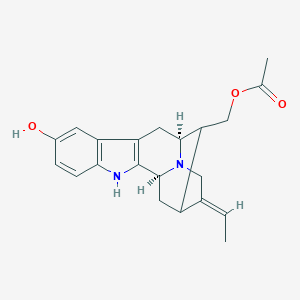
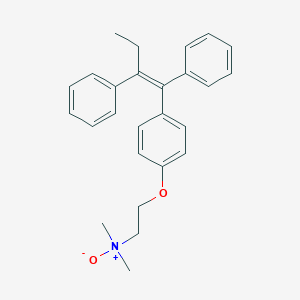
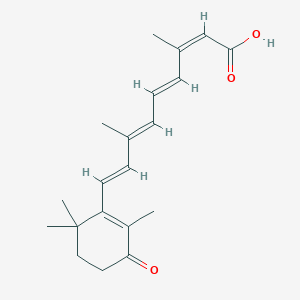
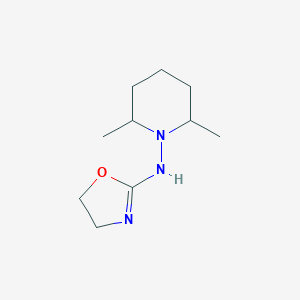
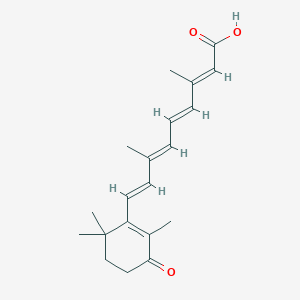
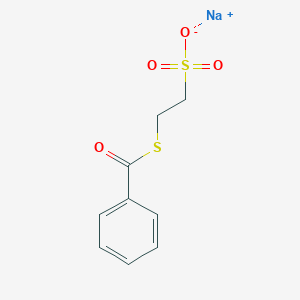
![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)

